Trefentanil

描述

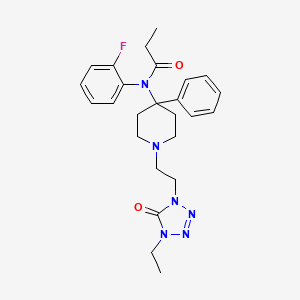

Structure

3D Structure

属性

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-phenylpiperidin-4-yl]-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN6O2/c1-3-23(33)32(22-13-9-8-12-21(22)26)25(20-10-6-5-7-11-20)14-16-29(17-15-25)18-19-31-24(34)30(4-2)27-28-31/h5-13H,3-4,14-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSCINHYBGMIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152955 | |

| Record name | Trefentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120656-74-8 | |

| Record name | Trefentanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120656-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trefentanil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120656748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trefentanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trefentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36QM58LVGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Synthetic Opioid Research

The development of Trefentanil is a direct extension of the intensive research into 4-anilidopiperidine opioids that began with the synthesis of fentanyl in 1959 by Dr. Paul Janssen. pnnl.govnews-medical.net The creation of fentanyl was a landmark achievement, providing a powerful analgesic approximately 100 times more potent than morphine. dea.gov This breakthrough spurred decades of research aimed at modifying the core fentanyl structure to create analogues with more desirable and specific pharmacological properties. nih.govnih.gov

The primary goal of this line of research was to tailor compounds to specific clinical needs by altering potency, speed of onset, and duration of action. nih.gov This led to the development of well-known medical opioids such as the highly potent sufentanil and the rapid-onset, short-acting alfentanil. news-medical.netnih.gov this compound emerged from this continued effort in the early 1990s as another iteration in the quest for an ultra-short-acting opioid. wikipedia.orgdrugbank.com Like other fentanyl derivatives, this compound functions as a potent and selective agonist at the mu (μ)-opioid receptor, the primary mediator of the analgesic effects of most clinically used opioids. nih.govpainphysicianjournal.com Its creation represents a specific branch of synthetic opioid research focused on producing compounds with rapid systemic clearance, a feature useful for precise control in certain theoretical therapeutic settings.

Historical Overview of Trefentanil Development and Research Trajectory

Trefentanil (A-3665) was first developed in 1992 as part of ongoing investigations into novel fentanyl analogues. wikipedia.orgdrugbank.com Its initial trajectory was defined by a series of key comparative pharmacological studies in the early 1990s. A pivotal 1993 study directly compared this compound with alfentanil, an established short-acting opioid. wikipedia.org The findings indicated that this compound was slightly more potent and had a shorter duration of analgesic action than alfentanil. wikipedia.org However, the same research revealed that this compound induced significantly more severe respiratory depression, a critical adverse effect for opioid compounds. wikipedia.org

This finding largely dictated its future. The significant potential for respiratory complications rendered this compound unsuitable for clinical development, and it was not pursued for therapeutic use. wikipedia.orgdrugbank.com Following these initial characterizations, the research trajectory for this compound shifted away from clinical applications and toward its use as a specialized research tool. A 1994 study, for instance, applied high-resolution pharmacokinetic-pharmacodynamic (PK-PD) modeling to this compound, comparing its profile to both fentanyl and alfentanil. nih.gov This study highlighted how such advanced modeling could be used in early-phase drug studies to appreciate subtle but important differences between new and established drugs, cementing this compound's role as a compound for academic investigation rather than patient care. nih.gov

Rationale for Continued Academic Investigation of Trefentanil

Established Synthetic Methodologies for this compound

While a definitive, step-by-step established synthetic methodology specifically for this compound is not detailed in the provided literature, its classification as a fentanyl analogue implies that its synthesis likely follows or modifies known pathways used for fentanyl and related compounds wikipedia.org. General synthetic strategies for fentanyl and its derivatives often involve multi-step chemical reactions utilizing specific precursor chemicals. These methods, such as the Janssen, Siegfried, or Gupta methods, are foundational in the synthesis of this class of compounds regulations.govresearchgate.net. Research has also explored the tritiation of this compound at high specific activity, indicating synthetic efforts focused on radiolabeling for research purposes patsnap.com.

Ligand-Receptor Functional Selectivity Research (Biased Agonism)

Functional selectivity, also known as biased agonism, describes a ligand's ability to preferentially activate specific signal transduction pathways downstream of a single receptor, relative to a reference ligand termedia.plwikipedia.orgnih.govmdpi.comelifesciences.org. This phenomenon is particularly relevant for G protein-coupled receptors (GPCRs), including the opioid receptors, and offers a strategy to dissociate therapeutic effects from adverse ones termedia.plnih.govmdpi.comelifesciences.org.

For the MOR, it is generally understood that G-protein mediated signaling is associated with analgesia, while β-arrestin recruitment is linked to side effects such as tolerance, dependence, addiction, and respiratory depression frontiersin.orgnih.govnih.govnih.govnih.gov. Fentanyl and its analogues are often described as balanced agonists, activating both pathways, though specific structural features can confer a degree of bias nih.govfrontiersin.orgmdpi.combiorxiv.orgnih.govnih.govnih.govfrontiersin.org. While this compound is a potent MOR agonist, the provided literature does not specify its precise functional selectivity profile (i.e., its bias towards G-protein or β-arrestin pathways).

Activation of opioid receptors, including the MOR, initiates intracellular signaling cascades primarily through coupling with heterotrimeric G proteins, specifically the Gi/o family drugbank.compainphysicianjournal.comnih.govwikipedia.orgmdpi.commdpi.comnih.govmdpi.com. This coupling leads to the dissociation of the Gα subunit (bound to GTP) from the Gβγ dimer, which then modulates downstream effectors. For MORs, this typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also influences voltage-gated calcium channels (inhibiting calcium influx) and activates inwardly rectifying potassium channels drugbank.compainphysicianjournal.comwikipedia.orgnih.govmdpi.comnih.gov. Furthermore, MOR activation can trigger signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway drugbank.comwikipedia.orgnih.govnih.gov. As a potent MOR agonist, this compound would engage these G-protein mediated signaling pathways upon binding to the receptor, contributing to its observed pharmacological effects drugbank.comnih.govbiorxiv.orgnih.govnih.govfrontiersin.org.

Research on the Chemical Compound this compound Remains Limited

Despite its development over three decades ago, detailed public research into the metabolic processes of the synthetic opioid this compound is not available. A comprehensive review of scientific literature and public databases reveals a significant gap in the understanding of how this potent fentanyl analogue is processed and transformed within biological systems.

This compound (A-3665) is a fentanyl analogue developed in 1992. wikipedia.org It is noted to be slightly more potent and shorter-acting than the related compound, alfentanil. wikipedia.org However, studies have also indicated that this compound induces more severe respiratory depression, a factor that has precluded its adoption for clinical use. wikipedia.org While it is reportedly used in research settings, the specifics of this research, particularly concerning its metabolism, are not detailed in readily accessible scientific literature. wikipedia.org

The metabolism of fentanyl and its numerous other derivatives has been a subject of extensive scientific inquiry. frontiersin.orgnih.govnih.govmssm.edunih.govcaymanchem.com Typically, these compounds undergo extensive processing in the liver, primarily through enzymatic pathways. frontiersin.orgnih.govcaymanchem.com Common metabolic routes for fentanyl analogues include Phase I reactions, such as N-dealkylation and hydroxylation, which are often mediated by the Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4. frontiersin.orgnih.govnih.govmssm.edunih.gov Following Phase I, they may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, which facilitate their excretion from the body. frontiersin.orgnih.gov

However, a thorough search for specific data on this compound's biotransformation yields no results. Consequently, it is not possible to provide scientifically accurate information regarding the following aspects of its metabolism:

Identification of this compound Metabolites: There is no published data identifying the specific metabolites formed from this compound.

Phase I and Phase II Metabolic Pathways: The specific N-dealkylation, hydroxylation, glucuronidation, or sulfation pathways for this compound have not been described.

Enzyme Systems Involved: No studies have been found that investigate the contribution of Cytochrome P450 enzymes or non-CYP mediated pathways to this compound metabolism.

In Vitro Metabolic Stability and Clearance: Research data on the metabolic stability and clearance rates of this compound in preclinical models such as human liver microsomes or hepatocytes are not available.

Without dedicated preclinical in vitro and in vivo studies, any discussion of this compound's metabolism would be purely speculative and extrapolated from related but distinct chemical entities. Such speculation would not meet the standards of scientific accuracy. Therefore, the requested detailed article on the metabolism and biotransformation of this compound cannot be generated at this time due to the absence of foundational research data in the public domain.

Metabolism and Biotransformation Research in Vitro and Preclinical Models

Comparative Metabolism Across Preclinical Species and In Vitro Models

Due to a lack of specific metabolism studies on Trefentanil, this section extrapolates its likely biotransformation pathways based on comprehensive research conducted on structurally related fentanyl analogs. The study of how a compound is metabolized across different preclinical species and in vitro systems is crucial for predicting its metabolic fate in humans. fda.govbioivt.com Research on potent synthetic opioids frequently utilizes models such as human liver microsomes (HLMs), hepatocytes, and various animal species to elucidate metabolic pathways and identify key enzymes involved. nih.govmdpi.com

General Metabolic Pathways of Fentanyl Analogs

The metabolism of fentanyl and its derivatives is generally extensive and involves several key biotransformation reactions. frontiersin.orgnih.govdoaj.org These reactions are broadly categorized into Phase I and Phase II metabolism.

Phase I Reactions:

N-dealkylation: This is often the principal metabolic pathway for many fentanyl analogs, catalyzed primarily by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform in humans. encyclopedia.pub This reaction involves the removal of the phenethyl group from the piperidine (B6355638) nitrogen, leading to the formation of "nor" metabolites (e.g., norfentanyl). encyclopedia.pub

Hydroxylation: The addition of hydroxyl (-OH) groups can occur at various positions on the molecule, including the phenyl rings, the piperidine ring, and the alkyl chains. frontiersin.orgnih.gov These hydroxylated metabolites can sometimes retain pharmacological activity. frontiersin.org

Amide Hydrolysis: This pathway involves the cleavage of the amide linkage, which results in the formation of metabolites like 4-anilino-N-phenethylpiperidine (4-ANPP). frontiersin.orgnih.gov The prominence of this pathway can vary significantly depending on the specific chemical structure of the analog. For example, this is a major pathway for furanylfentanyl but less so for others. nih.gov

N-oxidation: Formation of N-oxide metabolites has also been observed. clinpgx.orgnih.gov

Phase II Reactions:

Following Phase I reactions, metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. The most common Phase II reaction is glucuronidation . frontiersin.orgnih.gov

In Vitro Metabolism Models

In vitro systems like human liver microsomes and hepatocytes are standard tools for initial metabolic profiling. nih.goveurofinsdiscovery.com

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of CYP enzymes. They are particularly useful for studying Phase I oxidative metabolism. nih.gov Studies on analogs like carfentanil and 3-phenylpropanoylfentanyl in HLMs show rapid metabolism, primarily through N-dealkylation and hydroxylation. clinpgx.orgnih.govnih.gov

Hepatocytes: Intact liver cells (hepatocytes) contain both Phase I and Phase II enzymes, offering a more complete picture of metabolism. nih.gov In studies with carfentanil, incubations with human hepatocytes revealed N-dealkylation and monohydroxylation as dominant pathways, and also identified a glucuronide conjugate. clinpgx.orgnih.gov Interestingly, carfentanil clearance was observed to be much slower in hepatocyte incubations compared to the rapid clearance seen in HLMs, highlighting differences between these in vitro models. clinpgx.orgnih.govsemanticscholar.org

The table below summarizes the primary metabolic reactions observed for various fentanyl analogs in in vitro studies.

Interactive Data Table: Major Metabolic Pathways of Fentanyl Analogs in In Vitro Models

| Compound | Primary Metabolic Pathway(s) | Key Metabolite(s) | In Vitro System |

|---|---|---|---|

| Fentanyl | N-dealkylation, Hydroxylation | Norfentanyl, Hydroxyfentanyl | Human Liver Microsomes |

| Carfentanil | N-dealkylation, Monohydroxylation | Norcarfentanil | Human Liver Microsomes, Hepatocytes |

| Acetylfentanyl | N-dealkylation, Hydroxylation | Acetylnorfentanyl | Hepatocytes |

| Furanylfentanyl | Amide Hydrolysis, Dihydrodiol formation | 4-ANPP | Hepatocytes |

| Acrylfentanyl | N-dealkylation, Hydroxylation | Noracrylfentanyl | Hepatocytes |

Metabolism in Preclinical Animal Models

Animal models are essential for understanding the in vivo disposition of a compound. However, species differences in metabolism are common and must be considered.

Rat: The rat is a frequently used model in toxicology and metabolism studies. nih.gov For fentanyl, N-dealkylation to norfentanyl is a major pathway in rats, with studies identifying CYP3A1/2 as the primary enzyme responsible in rat liver microsomes. nih.gov A study on the analog U-47700 in Wistar rats revealed differences in biotransformation compared to in vitro human models, emphasizing the importance of cross-species comparison. mdpi.com

Dog: The dog is another common non-rodent species used in preclinical safety assessment. fda.gov Research on carfentanil has included metabolic characterization in dog lung microsomes, indicating that metabolism can occur in tissues other than the liver. springermedizin.de

Non-Human Primates (Rhesus Monkey): As a species with greater phylogenetic similarity to humans, non-human primates are a valuable model. nih.gov While specific metabolism studies are less common, pharmacokinetic studies, such as those evaluating fentanyl vaccines in rhesus monkeys, provide crucial data on the in vivo behavior of these compounds in primates. nih.gov

The following table compares the metabolites of fentanyl analogs identified across different preclinical models and in vitro systems.

Interactive Data Table: Comparative Metabolites of Fentanyl Analogs

| Compound | Species/Model | Primary Metabolites Identified |

|---|---|---|

| Fentanyl | Human (in vitro) | Norfentanyl, Hydroxyfentanyl, Despropionylfentanyl |

| Rat (in vivo/in vitro) | Norfentanyl | |

| Carfentanil | Human (in vitro) | Norcarfentanyl, Hydroxycarfentanil, Carfentanil N-oxide |

| Dog (in vitro) | Norcarfentanyl | |

| Rat (in vitro) | Norcarfentanyl | |

| Acetylfentanyl | Human (in vivo/in vitro) | Acetylnorfentanyl, Hydroxymethoxyacetylfentanyl |

| Furanylfentanyl | Human (in vivo/in vitro) | 4-ANPP, Dihydrodiol metabolite |

Based on this comparative data, it is projected that this compound undergoes extensive metabolism, with primary pathways likely involving CYP3A4-mediated N-dealkylation and various hydroxylation reactions. In vitro studies using human liver microsomes and hepatocytes would likely identify northis compound and several hydroxylated isomers as the main Phase I metabolites. In vivo studies in rats and dogs would be expected to show similar pathways, although the specific CYP isoforms and the quantitative profile of metabolites may differ from humans.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Pharmacophoric Requirements for Trefentanil Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. For fentanyl derivatives like this compound, pharmacophore modeling helps to elucidate the crucial ligand-receptor interactions at the µ-opioid receptor. researchgate.net Studies on a range of fentanyl analogs have identified several key pharmacophoric features that appear essential for high-affinity binding and potent agonist activity. researchgate.net

These critical features, which provide valuable insights for designing and optimizing new active structures, include: researchgate.net

Three Hydrophobic Regions: These areas of the molecule engage in non-polar interactions within the binding pocket of the receptor. The phenethyl group attached to the piperidine (B6355638) nitrogen and the phenyl group of the anilide moiety are primary contributors to these interactions.

One Positive Ionizable Region: The piperidine nitrogen, which is protonated at physiological pH, forms a critical ionic interaction with a negatively charged residue in the receptor, typically an aspartic acid (Asp147) in the µ-opioid receptor. mdpi.com This electrostatic interaction is a key anchor point for the ligand in the binding site.

Two Hydrogen Bond Acceptor Regions: The carbonyl oxygen of the amide linkage and the oxygen atom of the methoxymethyl group (characteristic of sufentanil and related compounds) or the ester group (as in remifentanil and carfentanil) can act as hydrogen bond acceptors, forming stabilizing interactions with amino acid residues in the receptor.

These models demonstrate that the spatial arrangement of these hydrophobic, ionic, and hydrogen-bonding features is paramount for the potent activity observed in compounds like this compound.

Impact of Structural Modifications on Receptor Binding and Functional Activity

The fentanyl scaffold has been extensively modified to understand how specific structural changes affect receptor binding, potency, and duration of action. nih.govolemiss.edu These studies provide a detailed map of the SAR for this class of opioids.

Key structural modifications and their observed effects include:

Piperidine Ring Substitutions: Adding a methyl group at the 3-position of the piperidine ring, as seen in lofentanil, can significantly alter the conformational energy landscape of the molecule. nih.gov Substitutions at the 4-position of the piperidine ring are particularly important. Replacing the hydrogen with groups like a carbomethoxy (as in carfentanil) or a methoxymethyl group (as in sufentanil) generally leads to a substantial increase in analgesic potency compared to fentanyl. nih.gov These groups are thought to occupy a hydrophobic pocket within the receptor, enhancing binding affinity. mdpi.com

N-Acyl Group: The propanamide group is a common feature. Modifications to this group can influence activity, but it is considered a crucial element of the core pharmacophore.

N-Substituent on the Piperidine Nitrogen: The phenethyl group is considered optimal for potent analgesic activity. nih.gov Computational studies have shown that both the N-substituent and the anilide's aromatic ring contribute significantly to binding through hydrophobic interactions, with an optimal size for these substituents; activity decreases for both very large and very small groups. mdpi.com

Anilide Ring Modifications: Substitution on the phenyl ring of the anilide portion of the molecule can also modulate activity. For example, replacing the phenyl ring with a bioisosteric heterocyclic ring, such as the 2-thienyl group in sufentanil, enhances potency. nih.gov

The table below summarizes the general impact of key structural modifications on the activity of fentanyl analogs.

| Modification Site | Structural Change | Impact on Activity/Potency | Example Analog(s) |

| Piperidine C4-Position | Addition of -COOCH₃ | Significant increase in potency | Carfentanil |

| Piperidine C4-Position | Addition of -CH₂OCH₃ | Significant increase in potency | Sufentanil |

| N-Substituent | Replacement of phenethyl group | Generally reduces potency | N-methyl fentanyl |

| Anilide Ring | Replacement of phenyl with 2-thienyl | Increase in potency | Sufentanil |

| Piperidine C3-Position | Addition of a methyl group | Can alter conformation and potency | Lofentanil |

Computational Approaches to SAR and QSAR Modeling

Computational methods are indispensable tools in modern drug design, providing insights that guide the synthesis and testing of new molecules. mdpi.compatsnap.com For fentanyl analogs, approaches like 3D-QSAR, molecular docking, and molecular dynamics simulations are used to build predictive models and understand the molecular basis of their activity. mdpi.commdpi.com These in silico methods aim to establish a quantitative relationship between the chemical structure of compounds and their biological activity. fiveable.menih.gov

In the process of optimizing a lead compound, it is crucial to consider not just potency, but also the efficiency with which a molecule achieves that potency relative to its size and other physicochemical properties. dundee.ac.uk Ligand efficiency (LE) metrics are simple but powerful tools used to evaluate and compare compounds during drug discovery, helping to avoid issues like "molecular obesity" where potency gains come at the cost of undesirable properties. rgdscience.comtaylorandfrancis.com

Several key ligand efficiency metrics are commonly used:

| Metric | Formula/Definition | Significance in Drug Discovery |

| Ligand Efficiency (LE) | LE = (ΔG) / N or LE = (1.37 * pIC₅₀) / HAC | Normalizes binding affinity (ΔG or pIC₅₀) by the number of non-hydrogen atoms (N or HAC). Helps select smaller, more efficient binders. rgdscience.comnih.gov |

| Binding Efficiency Index (BEI) | BEI = pIC₅₀ / MW (kDa) | Relates potency to molecular weight (MW). Higher values are desirable. nih.gov |

| Lipophilic Ligand Efficiency (LLE or LiPE) | LLE = pIC₅₀ - logP | Measures the potency of a ligand relative to its lipophilicity (logP). Aims to achieve potency without excessive greasiness. rgdscience.comnih.gov |

| Size-Independent Ligand Efficiency (SILE) | SILE = pIC₅₀ / HAC⁰.³ | A modification of LE that is less dependent on the size of the molecule. taylorandfrancis.comnih.gov |

| Surface-Binding Efficiency Index (SEI) | SEI = (pIC₅₀ * 100) / PSA | Relates potency to the polar surface area (PSA) of the molecule. |

The application of these metrics guides medicinal chemists in selecting and optimizing compounds like this compound, ensuring that improvements in potency are achieved efficiently without negatively impacting other crucial drug-like properties. dundee.ac.uk

QSAR models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. srmist.edu.in By correlating these descriptors with biological activity using statistical methods, a predictive mathematical model can be built. nih.gov For complex molecules like this compound, a wide range of descriptors are employed to capture the structural nuances that drive receptor affinity.

These descriptors can be broadly categorized: srmist.edu.in

Electronic Descriptors: These quantify the electronic properties of a molecule. Examples include the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of substituents, dipole moments, and electrostatic potentials. srmist.edu.in

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), Taft's steric factor (Es), and computer-generated Verloop steric parameters, which account for bond angles and van der Waals radii. srmist.edu.in

Hydrophobic Descriptors: The most common is the partition coefficient (logP), which measures a molecule's lipophilicity. This is a critical parameter as it influences both transport to the receptor and binding interactions.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of a molecule, describing aspects like branching and connectivity.

3D-Field Descriptors: Used in methods like Comparative Molecular Field Analysis (CoMFA), these descriptors calculate the steric and electrostatic fields surrounding a molecule. QSAR models for fentanyl analogs have shown that including 3D-descriptors significantly increases the quality and predictive capability of the model. mdpi.com

2D-Fingerprints: These represent the presence or absence of specific structural fragments or features. Fingerprints like ECFP6 and FCFP6 have been used to develop robust k-Nearest Neighbors (kNN) QSAR models for predicting the µ-opioid receptor affinity of fentanyl-like structures. mdpi.com

By developing QSAR models using these descriptors, researchers can virtually screen libraries of theoretical compounds to prioritize the synthesis of those with the highest predicted activity, accelerating the discovery of novel and potentially safer analgesics. mdpi.com

Analytical Methodologies for Research and Detection

Chromatographic Techniques for Trefentanil Separation and Quantification

Chromatographic techniques, coupled with mass spectrometry, are the cornerstone for the analysis of this compound due to their ability to separate complex mixtures and provide sensitive, specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and sensitive technique widely employed for the detection and quantification of fentanyl analogues, including this compound, in various biological matrices nih.govmdpi.comnih.gov. Its advantages include minimal sample preparation requirements, high throughput, and excellent sensitivity, often achieving limits of detection (LOD) in the low ng/mL range or below mdpi.comscielo.br.

LC-MS/MS methods typically involve sample preparation steps such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on reversed-phase columns (e.g., C18) mdpi.comscielo.brmdpi.com. The eluted compounds are then detected by a mass spectrometer, often using electrospray ionization (ESI) in positive mode. Tandem mass spectrometry (MS/MS) allows for targeted quantification using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions, thereby enhancing selectivity and reducing matrix interference nih.govmdpi.comnih.gov. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, can also be utilized for non-targeted screening and identification of emerging analogues by providing accurate mass measurements cdc.govojp.govpnnl.gov.

While specific LC-MS/MS methods detailing this compound's unique mass transitions are not extensively published, studies on fentanyl and its analogues provide a framework. For instance, methods developed for quantifying fentanyl and its analogues in biological samples typically involve monitoring precursor ions and characteristic fragment ions scielo.br. Research into this compound has involved pharmacokinetic studies where LC-MS/MS would be the method of choice for determining plasma concentrations researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of volatile and semi-volatile compounds, including certain synthetic opioids news-medical.netthermofisher.com. GC-MS offers robust separation capabilities and a vast spectral library for compound identification, particularly when coupled with electron ionization (EI) news-medical.netthermofisher.commeasurlabs.com.

For compounds like fentanyl analogues, which may not be sufficiently volatile or thermally stable for direct GC-MS analysis, derivatization techniques are often employed. One such method involves the reaction of fentanyl analogues with chloroformates, such as 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), to form more volatile and detectable derivatives d-nb.infoplos.org. This derivatization strategy can yield characteristic products that are amenable to GC-MS analysis, aiding in the retrospective identification of the original opioid d-nb.info. The method's limit of quantification (LOQ) for these derivatized products has been reported around 20 ng/mL d-nb.info.

While GC-MS is a valuable tool, LC-MS/MS is often preferred for the analysis of potent, less volatile, and more complex fentanyl analogues due to its milder ionization conditions and reduced need for derivatization nih.govmdpi.com. However, GC-MS remains relevant for specific applications, especially when combined with derivatization for enhanced detectability d-nb.info.

Spectroscopic Characterization Methods for this compound and Metabolites (e.g., NMR, IR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for the structural elucidation and confirmation of this compound and its potential metabolites bruker.commdpi.comnih.gov. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, especially ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. By analyzing chemical shifts, coupling patterns, and integration values, the complete structure of this compound can be elucidated youtube.com. In the context of novel psychoactive substances (NPS), NMR is essential for confirming the identity of synthesized compounds and for characterizing unknown substances seized in illicit samples, often in conjunction with other techniques like GC-MS or LC-HRMS bruker.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands correspond to vibrations of bonds such as C=O, C-N, C-H, and N-H. IR spectroscopy can provide a molecular fingerprint that aids in identifying compounds and can be used as a preliminary screening tool or for confirmation when compared against spectral libraries bruker.comsrce.hr. For this compound, IR spectroscopy would reveal characteristic absorptions associated with its amide, piperidine (B6355638), and phenyl functionalities.

These spectroscopic methods are invaluable for verifying the structure of synthesized this compound standards and for identifying it in complex matrices when combined with separation techniques bruker.com.

Method Validation for Research Purposes

For analytical methods to be considered reliable for research and forensic applications, rigorous validation is essential europa.euunodc.org. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing accurate, precise, and reproducible results. Key validation parameters, as outlined by guidelines such as ICH M10 for bioanalytical methods and general forensic toxicology standards, include:

Selectivity/Specificity: The ability of the method to unambiguously identify and quantify the analyte in the presence of other components in the sample matrix unodc.org.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range scielo.br.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies or comparison with certified reference materials scielo.brunodc.org.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) scielo.brunodc.org.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively mdpi.comscielo.brd-nb.info. For potent compounds like this compound, very low LOQs are critical.

Matrix Effects: The influence of the sample matrix on the ionization efficiency of the analyte, which can affect quantification mdpi.comscielo.brmdpi.com.

Stability: The assessment of analyte stability under various storage and analytical conditions (e.g., freeze-thaw cycles, bench-top stability, autosampler stability) scielo.brmdpi.com.

Validation studies for fentanyl analogues have demonstrated LOQs in the sub-ng/mL range for LC-MS/MS methods, ensuring sensitivity for detecting even trace amounts mdpi.comscielo.br.

Development of Novel Detection Strategies for Fentanyl Analogs in Research Matrices

The continuous emergence of novel fentanyl analogues necessitates the development of flexible and advanced detection strategies. These strategies aim to identify compounds for which reference standards or spectral libraries may not yet exist.

Diagnostic Ion Strategies: Approaches utilizing class-specific diagnostic ions or neutral losses derived from the core fentanyl structure can enable the presumptive detection of unknown fentanyl analogues in complex matrices, even without prior knowledge of their exact structure cdc.gov. This method involves mining MS/MS data from a library of known analogues to identify common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS provide accurate mass measurements, allowing for the determination of elemental composition and aiding in the identification of unknown compounds by matching exact masses to potential structures cdc.govojp.govpnnl.gov. HRMS is particularly valuable for screening broad panels of NPS.

Hair Analysis: Detecting synthetic opioids in hair offers a longer detection window compared to urine or blood, providing retrospective information on drug use sciex.com. Methods for hair analysis, often employing LC-MS/MS or GC-MS after extraction, are crucial for understanding long-term exposure patterns.

Field-Portable Detection: Efforts are underway to develop field-portable detection equipment for rapid, on-site screening of synthetic opioids, complementing laboratory-based analyses pnnl.gov.

These novel strategies are vital for staying ahead of the evolving landscape of synthetic opioids, ensuring timely identification and research into compounds like this compound.

Computational Chemistry and Molecular Modeling Studies of Trefentanil

Molecular Docking Simulations with Opioid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For Trefentanil, as with other fentanyl analogs, the primary target is the mu (µ)-opioid receptor (MOR). Docking studies on fentanyl derivatives have consistently identified a common binding site orientation within the MOR. drugbank.comnih.gov

These simulations typically show the protonated nitrogen of the piperidine (B6355638) ring forming a crucial salt bridge with the highly conserved Aspartate residue (D149 in TM-III) in the receptor's binding pocket. drugbank.com The N-phenethyl group of fentanyl-like molecules generally extends into a hydrophobic crevice between transmembrane (TM) helices II and III, while the N-phenylpropanamide moiety projects towards a pocket formed by TM-III, TM-VI, and TM-VII. drugbank.com The potency of fentanyl derivatives is often correlated with how well their conformation fits within this binding site. Studies suggest that the most potent analogs adopt an extended conformation in both their solution state and when bound to the receptor. nih.gov

For this compound, it is hypothesized that its specific substitutions would modulate the precise interactions within this binding pocket, influencing its binding affinity and efficacy. The binding modes proposed for the fentanyl series may help explain the challenges in developing universal recognition models for the µ-opioid receptor, suggesting the receptor might have multiple binding epitopes. drugbank.com

Table 1: Key Interacting Residues in the Mu-Opioid Receptor for Fentanyl Analogs

| Interacting Ligand Group | Key Receptor Residue(s) | Type of Interaction |

| Protonated Piperidine Nitrogen | Asp149 (TM-III) | Ionic / Salt Bridge |

| N-phenethyl Group | Hydrophobic pocket (TM-II, TM-III) | Hydrophobic |

| N-phenylpropanamide Group | Pocket (TM-III, TM-VI, TM-VII) | Hydrophobic/Polar |

This table is generated based on docking studies of fentanyl and its close analogs.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of binding poses and conformational changes over time. benthamopenarchives.comnih.gov MD simulations of fentanyl and its analogs complexed with the µ-opioid receptor have revealed detailed insights into their interaction dynamics. nih.govnih.gov

These simulations, often spanning microseconds, help to understand the subtle conformational rearrangements in the receptor upon ligand binding, which are crucial for receptor activation. benthamopenarchives.comstanford.edu For instance, studies have explored how different fentanyl analogs can stabilize distinct conformations of the receptor, potentially explaining variations in their pharmacological profiles (e.g., agonist vs. antagonist activity). benthamopenarchives.com The flexibility of the fentanyl scaffold is a key aspect explored in MD simulations, showing how different analogs can adapt their shape to optimize interactions within the binding pocket. nih.gov State-of-the-art simulations have elucidated the detailed binding mechanisms of fentanyl with the µ-opioid receptor, highlighting the importance of specific residues like Asp147 and His297. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. ox.ac.uknih.govdergipark.org.tr These methods can compute various molecular descriptors, including atomic charges, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential (MEP). dergipark.org.trdergipark.org.tr

Studies on fentanyl and its analogs like carfentanil and remifentanil have used DFT to calculate their infrared (IR) spectra, providing a theoretical basis for experimental identification. ox.ac.uk Such calculations can be performed for both neutral and protonated forms of the molecule to mimic physiological conditions. ox.ac.uk The charge distribution across the molecule, as revealed by these calculations, is critical for understanding its interaction with the receptor. For instance, the consistent negative charge on the oxygen and nitrogen atoms of the N-phenyl-propanamide group across different fentanyl analogs suggests their role in forming hydrogen bonds or other polar interactions. nih.gov

Quantum chemical calculations can also provide insights into the molecule's reactivity and stability. The calculated thermodynamic parameters, such as total energy and Gibbs free energy, can help in comparing the stability of different conformations of this compound. dergipark.org.tr

Table 2: Representative Quantum Chemical Descriptors for Fentanyl Analogs

| Descriptor | Typical Finding for Fentanyl Analogs | Significance |

| Atomic Charge on Propanamide Oxygen | Consistently Negative (~ -0.56 e) nih.gov | Potential for Hydrogen Bond Acceptor |

| Atomic Charge on Piperidine Nitrogen | Negative in neutral, Positive in protonated form nih.gov | Key for ionic interaction with receptor |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability | |

| Molecular Electrostatic Potential | Negative potential around carbonyl oxygen | Indicates sites for electrophilic attack |

Data is inferred from studies on fentanyl and its close analogs.

De Novo Ligand Design Principles and this compound Scaffold Exploration

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.gov The fentanyl scaffold, specifically the 4-anilidopiperidine core, has been a subject of interest in such studies due to its high potency and modular nature. mdpi.com Computational methods can explore novel substitutions on this scaffold to design new ligands with potentially improved properties, such as enhanced selectivity or reduced side effects.

Structure-activity relationship (SAR) studies, often aided by computational modeling, have been crucial in understanding how modifications to the fentanyl structure affect its activity. nih.gov For example, substitutions at the 3 and 4 positions of the piperidine ring have been extensively studied, revealing that steric factors play a significant role in analgesic potency. nih.gov

The this compound structure itself can be used as a starting point or "scaffold" in de novo design algorithms. These programs could systematically add, remove, or substitute chemical groups and then score the resulting virtual compounds for their predicted affinity and other properties. This exploration of "chemical space" around the this compound scaffold could lead to the discovery of novel opioid receptor modulators. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is another key tool in this process. nih.gov A pharmacophore model for the fentanyl class typically includes hydrophobic regions, a positive ionizable feature, and hydrogen bond acceptors. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Theoretical/Preclinical)

In silico prediction of ADME properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.govnih.gov Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict properties like solubility, lipophilicity (logP), blood-brain barrier permeability, and metabolic stability from the molecular structure alone. nih.gov

For a compound like this compound, these predictive models can provide valuable preclinical insights. High lipophilicity is a known characteristic of fentanyl and its potent analogs, contributing to their rapid onset of action. dergipark.org.tr Computational tools can provide a calculated logP value for this compound, offering a quantitative measure of its lipophilicity. Other important parameters that can be predicted include plasma protein binding, interaction with cytochrome P450 enzymes (key for metabolism), and potential for being a substrate of transporters like P-glycoprotein. nih.gov

Numerous software platforms, such as ADMETlab and SwissADME, offer suites of predictive models for these properties. researchgate.net While specific in silico ADME predictions for this compound are not published, the application of these tools would be a standard step in its preclinical computational assessment.

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Property | Computational Method | Relevance for this compound |

| Lipophilicity (logP) | QSAR, Fragment-based methods | Predicts membrane permeability and distribution |

| Aqueous Solubility (logS) | QSAR models | Affects absorption and formulation |

| Blood-Brain Barrier (BBB) Permeability | Classification/Regression models | Predicts CNS exposure |

| CYP450 Inhibition/Metabolism | Docking, Machine Learning | Predicts drug metabolism and potential drug-drug interactions |

| Plasma Protein Binding | QSAR models | Affects distribution and free drug concentration |

Preclinical Pharmacodynamic and Pharmacokinetic Investigations in Vitro and Animal Models

In Vitro Cellular Assays for Functional Characterization (e.g., cAMP assays)

In vitro cellular assays are fundamental in characterizing the functional activity of drug candidates like Trefentanil at the cellular level. These assays help elucidate a compound's mechanism of action by measuring its interaction with cellular targets and subsequent signaling events. For opioid compounds like this compound, which primarily target G protein-coupled receptors (GPCRs), a common in vitro assay involves measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nbn-resolving.orgnih.govunipd.itfrontiersin.orgbiorxiv.org.

Opioid receptors, particularly the mu-opioid receptor (MOR), are typically coupled to inhibitory G proteins (Gi/o). Activation of these receptors by agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP accumulation. cAMP assays, such as those utilizing luminescence-based detection systems like GloSensor™, are employed to quantify this inhibitory effect nbn-resolving.orgnih.govbiorxiv.org. These assays allow for the determination of key pharmacological parameters, including the half-maximal effective concentration (EC50), which represents the concentration of the drug required to elicit 50% of its maximal response, and the maximal efficacy (Emax), indicating the maximum effect achievable by the drug nih.govfrontiersin.org. This compound has been investigated using such functional assays to characterize its interaction with opioid receptors and its downstream signaling pathways nbn-resolving.org.

| Assay Type | Target Pathway | Measured Parameters | Typical Ligand Type | Significance for Opioid Receptor Characterization |

| cAMP Assay | Gi/o protein-mediated inhibition of adenylyl cyclase | EC50, Emax | Opioid Agonists | Quantifies the potency and efficacy of receptor activation via this specific intracellular signaling cascade. nbn-resolving.orgnih.gov |

| β-arrestin Recruitment Assay | β-arrestin signaling pathway | EC50, Emax | Opioid Agonists | Assesses the compound's ability to recruit β-arrestin proteins, which mediates alternative signaling pathways. nih.govunipd.it |

| GTPγ[35S] Binding | G protein activation | EC50, Emax | Opioid Agonists | Measures the direct activation of G proteins by the receptor upon ligand binding. unipd.it |

Ex Vivo Tissue Bath Studies

Ex vivo studies utilize excised tissues or organs, often from animal models, to assess drug effects under conditions that more closely mimic the in vivo environment than cell cultures alone mdpi.comnih.gov. Tissue bath studies typically involve immersing isolated tissues (e.g., smooth muscle preparations from the gastrointestinal tract or vasculature) in a controlled physiological solution aerated with oxygen. The tissue is suspended in a bath, and changes in its mechanical activity (e.g., contraction or relaxation) are measured in response to the addition of a drug mdpi.comnih.gov.

These studies are valuable for evaluating the direct pharmacological effects of a compound on specific organ systems, assessing receptor occupancy ex vivo after in vivo administration, and understanding drug distribution and action within intact tissue architecture, including the presence of endogenous substances and extracellular matrix mdpi.comnih.govgiffordbioscience.com. While specific ex vivo tissue bath studies detailing this compound's direct effects on isolated tissues were not explicitly detailed in the reviewed literature, such methodologies are standard for characterizing the functional pharmacology of opioid analgesics in preclinical development mdpi.comnih.govnih.gov.

Animal Models for Receptor Activity and Distribution (e.g., receptor autoradiography)

To understand how a compound like this compound interacts with its targets throughout the body, particularly within the central nervous system, animal models are employed. Receptor autoradiography is a powerful quantitative technique used to visualize and map the distribution of specific receptors within tissue sections and to quantify the binding of radiolabeled ligands to these receptors giffordbioscience.comki.senih.govias.ac.in.

In this method, tissue sections (e.g., from rodent brains) are incubated with a radiolabeled ligand that selectively binds to the target receptor. After incubation and washing to remove unbound ligand, the tissue sections are exposed to a sensitive film or digital detector. The resulting autoradiogram reveals the density and localization of the receptor binding sites. By comparing the binding pattern of a radiolabeled drug candidate with that of a known selective ligand (e.g., [³H]DAMGO for mu-opioid receptors), researchers can determine the distribution of the candidate's binding sites and assess its specificity giffordbioscience.comki.senih.gov. Ex vivo autoradiography can also be used to determine receptor occupancy in tissues from animals that have been treated with the drug, providing insights into the drug's engagement with its target in vivo giffordbioscience.com. While specific receptor distribution studies for this compound using autoradiography were not detailed in the provided literature, this technique is standard for characterizing the brain distribution of opioid receptor ligands ki.senih.govias.ac.in.

Preclinical Pharmacokinetic Profiling in Animal Species (Absorption, Distribution, Metabolism, Elimination)

Preclinical pharmacokinetic (PK) profiling in animal species is critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is essential for predicting the drug's behavior in humans, guiding dose selection for efficacy and toxicology studies, and identifying potential species-specific differences that may affect extrapolation to clinical settings fda.govnih.govmsdvetmanual.comoncodesign-services.comfda.govnih.govnuvisan.comunileon.esiu.edu.

Absorption: This refers to the process by which a drug enters the systemic circulation. It can occur through various routes, such as oral, intravenous, or transdermal, and is influenced by factors like solubility, formulation, and the physiological environment of the absorption site fda.govmsdvetmanual.com.

Distribution: Once absorbed, drugs are distributed throughout the body via the bloodstream to various tissues and organs. Distribution is influenced by blood flow, tissue permeability, plasma protein binding, and the drug's lipophilicity. Some drugs may accumulate in specific tissues, acting as reservoirs fda.govmsdvetmanual.com.

Metabolism: This involves the biochemical transformation of drugs, primarily in the liver, into metabolites. Metabolism can activate, inactivate, or alter the toxicity of a drug. Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation) are key processes fda.govmsdvetmanual.com.

Excretion: The elimination of the drug and its metabolites from the body, predominantly via the kidneys (urine) or liver (bile, feces), is crucial for determining the duration of drug action and preventing accumulation fda.govmsdvetmanual.comunileon.esiu.edu.

Studies in various animal species (e.g., rodents, dogs) are conducted to characterize these ADME processes. Physiologically-Based Pharmacokinetic (PBPK) modeling is increasingly used to simulate and predict drug disposition across species fda.gov. While specific pharmacokinetic parameters for this compound in animal species were not detailed in the provided literature, understanding these ADME properties is a standard component of preclinical drug development for opioid analgesics fda.govoncodesign-services.comnih.govnuvisan.com.

Ethical, Legal, and Societal Dimensions in Trefentanil Research Non Clinical Focus

Responsible Conduct of Research with Novel Synthetic Opioids

The investigation of NSOs, including trefentanil and its analogs, demands a stringent adherence to ethical guidelines to prevent misuse and diversion. The potential for these substances to be synthesized in clandestine laboratories and sold on illicit markets raises significant concerns. nih.gov Researchers have a responsibility to manage sensitive information regarding synthesis routes and chemical precursors carefully. The high potency of many NSOs means that even minute quantities can be dangerous, necessitating strict safety protocols in laboratory settings to protect researchers and the surrounding community. mmu.ac.uk

The ethical landscape also involves considerations about the dual-use nature of this research. While the development of analytical methods and reference standards is crucial for forensic and law enforcement agencies, this same information could theoretically be exploited by those with illicit intentions. Therefore, a balanced approach is required, promoting scientific advancement while minimizing the risk of contributing to public health crises. nih.gov This includes secure data handling, controlled dissemination of research findings, and collaboration with entities like the Drug Enforcement Administration (DEA) to ensure research aligns with public safety goals. pnnl.gov

Challenges and Considerations in Forensic and Analytical Research of this compound and Analogs

The rapid emergence of NSOs like this compound poses significant hurdles for forensic and analytical laboratories. mdpi.com A primary challenge is the constant evolution of chemical structures, as clandestine chemists modify molecules to circumvent existing laws, creating a continuous cat-and-mouse game with law enforcement. ojp.gov

Key Challenges in Forensic Analysis:

Lack of Reference Materials: When a new analog appears, forensic chemists may not have the certified reference materials and mass spectral data needed for definitive identification. mmu.ac.uk

Isomer Differentiation: Many fentanyl analogs have isomers—compounds with the same chemical formula but different structural arrangements. These isomers can have vastly different potencies and effects, but distinguishing between them with standard laboratory equipment is notoriously difficult and a pressing issue for toxicology labs. wvu.edu

Matrix Complexity: Detecting minute traces of potent opioids and their metabolites in complex biological samples (e.g., blood, urine) or in seized drug mixtures containing various cutting agents requires highly sensitive and specific analytical techniques. nih.govpnnl.gov

Keeping Pace with New Substances: The sheer number and rapid turnover of NSOs on the illicit market place a significant burden on forensic laboratories to constantly develop, validate, and implement new detection methods. ojp.govmdpi.com

Research into Regulatory Frameworks for Novel Psychoactive Substances and this compound

The proliferation of NSOs has exposed the limitations of traditional drug control legislation, which often relies on naming specific chemical structures. mdpi.com Clandestine chemists can make slight modifications to a molecule, creating a new, unscheduled substance that is technically legal until it can be specifically banned. ojp.gov This has prompted research into more agile and comprehensive regulatory frameworks.

Table 1: Comparison of Regulatory Approaches

| Regulatory Approach | Description | Advantages | Challenges |

| Individual Substance Scheduling | Placing specific, identified NPS, such as certain fentanyl analogs, into control schedules under laws like the Misuse of Drugs Act 1971 in the UK. service.gov.uk | Legally straightforward and targets known harmful substances. nih.gov | Reactive and slow; cannot keep pace with the rapid emergence of new analogs. ojp.gov |

| Generic or Analog Legislation | Controlling entire classes of substances based on a core chemical structure. An example is the Federal Analogue Act in the United States. | Proactive; can cover new substances that are "substantially similar" to controlled ones. ojp.gov | Can be legally complex to prove "substantial similarity," leading to challenges in prosecution. |

| Psychoactive Effects Legislation | Banning any substance intended for human consumption that is capable of producing a psychoactive effect. | Broad scope that can capture a wide range of novel substances regardless of their specific chemical structure. service.gov.uk | Potential for overreach and may be difficult to enforce, requiring proof of psychoactive effect. |

| International Cooperation | Sharing information and coordinating control measures through bodies like the UNODC and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). service.gov.ukunodc.org | Facilitates a global response to a transnational problem. mdpi.com | Effectiveness depends on the legislative and enforcement capacities of individual member states. oas.org |

Research in this area focuses on evaluating the effectiveness of these different approaches. For instance, while broad bans on psychoactive substances can be effective, they also present challenges. service.gov.uk There is a growing consensus that a multi-pronged approach is necessary, combining legislative action with robust forensic capabilities, international cooperation, and public health responses. mdpi.comunodc.org The goal is to create a regulatory environment that is flexible enough to adapt to the ever-changing landscape of novel synthetic drugs.

Future Directions and Emerging Research Avenues for Trefentanil

Development of Highly Selective Antagonists for Research Tools

The development of antagonists that are highly selective for Trefentanil-bound opioid receptors is a critical step for advancing research. While broad-spectrum opioid antagonists like naloxone (B1662785) are well-known, they are not ideal for dissecting the specific actions of a single compound within the complex opioid system. nih.govwikipedia.orgresearchgate.net

Future research should focus on creating competitive antagonists designed to specifically reverse the effects of this compound. The chemical structure of this compound can serve as a template for designing such molecules. By modifying key functional groups on the this compound scaffold, it may be possible to create a ligand that binds with high affinity to the same receptor site but lacks intrinsic activity, thereby acting as a selective antagonist. nih.gov The synthesis of fentanyl analogs where the propionanilido group is replaced by a heterocycle has in some cases resulted in compounds with antagonist properties at the µ-receptor. nih.gov

These selective antagonists would be invaluable research tools for:

Receptor Characterization : Confirming that the observed effects of this compound are mediated by specific opioid receptor subtypes.

In Vivo Imaging : Radiolabeled versions of a selective antagonist could be used in techniques like Positron Emission Tomography (PET) to map the distribution of this compound-occupied receptors in the brain in real-time.

Mechanistic Studies : Differentiating the physiological effects of this compound from those of other endogenous or exogenous opioids.

| Antagonist Type | Target Receptor(s) | Primary Research Utility | Potential for this compound Research |

| Naloxone | µ, κ, δ (non-selective) wikipedia.org | Broad-spectrum opioid overdose reversal. nih.govtouro.edu | General reversal of opioid effects, but lacks specificity for this compound research. researchgate.net |

| Naltrexone | µ, κ, δ (non-selective) nih.gov | Opioid and alcohol dependence treatment. | Similar to naloxone, useful as a general opioid blocker but not for specific mechanistic studies of this compound. |

| Methylnaltrexone | Peripherally-acting µ-opioid antagonist wikipedia.org | Treatment of opioid-induced constipation. wikipedia.org | To investigate the peripheral versus central effects of this compound. |

| Future Selective Antagonist | This compound-bound µ-opioid receptor | High-precision tool for receptor pharmacology. | To specifically block this compound's actions, enabling detailed study of its unique signaling and physiological roles without confounding effects from other opioids. |

Innovations in Synthetic Pathways for this compound and its Derivatives

Advancements in synthetic organic chemistry offer exciting opportunities for creating this compound derivatives and for refining its production for research purposes. The core structure of fentanyl has been the subject of extensive synthetic modification, and these innovative approaches can be readily applied to this compound. nih.govmdpi.com

A key focus of future synthetic work will be the creation of a library of this compound derivatives with systematic modifications at key positions. For example, altering the 4-ethyl-5-oxo-tetrazolyl ring, the N-(2-fluorophenyl) group, or the piperidine (B6355638) ring could yield a suite of compounds with varied potencies and receptor selectivities. wikipedia.orgnih.gov

Innovative synthetic strategies that could be employed include:

The Ugi Reaction : This multi-component reaction has been successfully used for the synthesis of other fentanyl analogs like Remifentanil and Carfentanil. nih.gov Its application to this compound could provide a highly efficient, one-pot method for generating diverse derivatives by varying the four starting components (an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide).

Flow Chemistry : Continuous flow synthesis methods can offer improved reaction control, safety, and scalability compared to traditional batch chemistry. Developing a flow-based synthesis for this compound would facilitate the rapid and controlled production of the compound and its analogues for research.

Novel Heterocyclic Scaffolds : Research has shown that replacing the phenyl rings in the fentanyl structure with various heterocyclic systems can dramatically alter pharmacological activity, sometimes converting agonists into antagonists. nih.gov A systematic exploration of such substitutions for this compound could lead to the discovery of novel research tools.

| Synthetic Strategy | Description | Application to this compound Synthesis |

| Strecker Reaction | A method to synthesize α-amino cyanides, which are precursors to amino acids. It is a key step in the traditional synthesis of the 4-anilidopiperidine core of fentanyls. nih.gov | Foundational method for creating the core piperidine structure of this compound and its derivatives. |

| Ugi Reaction | A four-component reaction that allows for the rapid assembly of complex molecules from simple building blocks. nih.gov | To efficiently create a diverse library of this compound derivatives by varying the inputs to the reaction, enabling rapid structure-activity relationship studies. |

| N-Alkylation Modifications | Involves changing the N-phenethyl group of the piperidine ring. mdpi.com | To explore how modifications to this region of this compound affect binding affinity and receptor activation. |

| Acylation Modifications | Involves changing the propionyl group attached to the anilido nitrogen. nih.gov | To investigate the role of this group in this compound's interaction with the opioid receptor and potentially develop new derivatives. |

Application of Advanced Preclinical Models for Mechanistic Insight

To gain a deeper understanding of this compound's mechanism of action at a cellular and systems level, future research must move beyond traditional cell cultures and animal models to more sophisticated, human-relevant systems. emulatebio.comnih.gov

Emerging preclinical models that hold great promise for this compound research include:

Human Brain Organoids : These are three-dimensional, self-organizing structures derived from human induced pluripotent stem cells (iPSCs) that mimic aspects of the developing human brain. mayoclinic.orgfrontiersin.org Studies using midbrain organoids have already provided insights into the cell-type-specific effects of fentanyl on neurodevelopment and synaptic activity. nih.govbiorxiv.org Applying this technology to this compound could reveal its specific impact on human neuronal subtype development, gene expression, and neural circuit function. frontiersin.orgnih.govbiorxiv.org

Organ-on-a-Chip Technology : These microfluidic devices contain living human cells in a 3D microenvironment that recapitulates the key physiological functions of a specific organ, such as the blood-brain barrier or the liver. emulatebio.com An "opioid receptor-on-a-chip" model could be used to study this compound's interaction with human receptors in a dynamic, physiologically relevant context, observing real-time responses. emulatebio.com

Advanced Computational Modeling : High-resolution pharmacokinetic-pharmacodynamic (PK-PD) modeling and computer simulations can predict the time course of a drug's effect under various scenarios. stanford.eduannualreviews.org This approach has been used previously to compare the theoretical benefits of this compound to other opioids. stanford.edu Future computational studies, incorporating new data from organoid and organ-on-a-chip experiments, could create highly predictive models of this compound's action in complex biological systems. resed.es

Humanized Mouse Models : These are immunodeficient mice engrafted with human cells or tissues, creating a model that more closely mimics human physiology. transcurebioservices.com For this compound research, mice with humanized opioid receptors or specific neural circuits could provide more accurate in vivo data on its effects and metabolism.

| Preclinical Model | Description | Application for this compound Research |

| Traditional Animal Models (e.g., rat, mouse) | In vivo systems used to study overall physiological and behavioral effects. mdpi.comunl.edu | Initial assessment of systemic effects and structure-activity relationships. |

| Computational Modeling / In Silico | Computer simulations of ligand-receptor interactions and pharmacokinetic/pharmacodynamic properties. researchgate.netstanford.edu | To predict binding modes, screen virtual derivatives, and model physiological responses to this compound. nih.gov |

| Human Brain Organoids | 3D cultures of human stem cells that self-assemble into brain-like structures. mayoclinic.orgnih.govbiorxiv.org | To study the effects of this compound on human neurodevelopment, cell-type specific responses, and gene expression in a human-relevant context. frontiersin.org |

| Organ-on-a-Chip | Microfluidic devices lined with human cells that mimic organ-level physiology. emulatebio.com | To create human-relevant models of the blood-brain barrier or specific neural pathways to study this compound transport and cellular signaling in real-time. |

常见问题

Q. What are the key pharmacokinetic parameters of Trefentanil, and how do they influence experimental design?

this compound's pharmacokinetic profile includes a T1/2K0 (elimination half-life) of 1.33 minutes and an IC50 (half-maximal inhibitory concentration) of 403.63 ng/ml , as derived from canonical univariate parameter (CUP) models in EEG-based opioid effect studies . These parameters dictate dosing intervals and model selection in preclinical studies. For example, its short half-life necessitates frequent administration in longitudinal in vivo experiments, while its high IC50 suggests lower receptor affinity compared to sufentanil (IC50 = 0.60 ng/ml), requiring higher concentrations in vitro assays to achieve equivalent effects. Researchers should align dosing protocols with these values to avoid under/overestimation of pharmacodynamic outcomes.

Q. How should in vitro studies be designed to evaluate this compound’s receptor binding kinetics?

To assess this compound’s µ-opioid receptor affinity, use radioligand displacement assays with control opioids (e.g., fentanyl, sufentanil) and validate results against established IC50 values. Ensure:

- Concentration gradients spanning 0.1–1000 ng/ml to capture sigmoidal dose-response curves.

- Negative controls (e.g., naloxone) to confirm receptor specificity.

- Triplicate measurements to account for intra-assay variability. Reference NIH preclinical guidelines for reproducibility, including detailed descriptions of cell lines, receptor sources, and buffer conditions .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Employ non-linear regression models (e.g., Hill equation) to derive EC50/IC50 values, and report 95% confidence intervals (e.g., this compound’s α parameter: 5.99 ± 4.83) to quantify uncertainty . Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For small-sample studies, apply Bayesian hierarchical models to mitigate overfitting .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across animal models be resolved?

Contradictions often arise from interspecies differences in metabolic pathways or receptor polymorphisms. To address this:

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling across species (e.g., rodents vs. primates) using population-based approaches.

- Perform sensitivity analyses to identify covariates (e.g., plasma protein binding, hepatic clearance) contributing to variability .

- Replicate studies under standardized conditions (e.g., controlled ventilation in EEG experiments) to isolate drug-specific effects .

Q. What methodologies enable integration of EEG data with PK/PD models to study this compound’s CNS effects?

Combine canonical univariate parameter (CUP) analysis of EEG spectral edge frequency (SEF) with compartmental PK modeling . For example:

- Use this compound’s α parameter (5.99) to quantify the sigmoidal relationship between plasma concentration and SEF depression .

- Apply mixed-effects modeling to account for inter-individual variability in drug response.

- Validate models using bootstrap resampling or external datasets from analogous opioids (e.g., remifentanil) .

Q. How can researchers optimize translational validity when extrapolating this compound’s preclinical data to humans?

- Develop physiologically based pharmacokinetic (PBPK) models incorporating human CYP3A4/5 metabolism rates and blood-brain barrier permeability.

- Validate against historical clinical data from structurally related opioids (e.g., alfentanil’s T1/2K0 = 0.51 minutes) .

- Use allometric scaling for dose conversion, adjusting for species-specific differences in clearance and volume of distribution .

Data Contradiction and Reproducibility

Q. What strategies mitigate bias in this compound studies using qualitative methods (e.g., behavioral assays)?

- Implement double-blinding and randomization in animal assignments to treatment groups.

- Use pre-registered protocols to define primary endpoints, reducing selective reporting.

- Apply triangulation by combining behavioral data with quantitative biomarkers (e.g., plasma concentrations) .

Q. How should meta-analyses address heterogeneity in this compound’s reported therapeutic indices?

- Perform subgroup analyses stratified by study design (e.g., crossover vs. parallel).

- Use random-effects models to account for between-study variance.

- Assess publication bias via funnel plots and Egger’s regression .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。